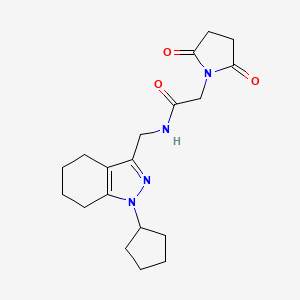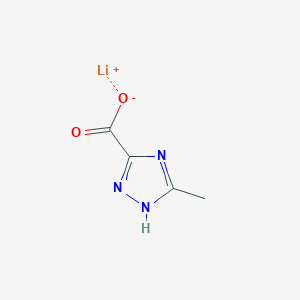
2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a useful research compound. Its molecular formula is C15H21NO5S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography Applications
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound structurally related to 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, has been utilized as a fluorogenic labelling agent for high-performance liquid chromatography (HPLC) of biologically significant thiols. This application demonstrates the compound's potential in analytical chemistry, especially in the detection and quantification of thiols in pharmaceutical formulations through HPLC with fluorometric detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis and Biological Activity Studies
A study on the synthesis of novel acetamide derivatives, including structures related to 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, explored their potential biological activities. These compounds were synthesized and evaluated in a Wister albino mice model for their hypoglycemic activity, demonstrating their relevance in medicinal chemistry and potential therapeutic applications (Nikaljea, Choudharia, & Une, 2012).
Environmental and Toxicological Research
The environmental behavior and toxicological effects of chloroacetamide herbicides, which share functional groups with 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, have been studied extensively. These studies provide insights into the metabolic pathways of similar compounds in human and rat liver microsomes, contributing to our understanding of their environmental fate and potential health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Polymer and Material Science
Research into polymeric derivatives of 4-methoxyphenylacetic acid, which is structurally related to the compound , has highlighted its applications in material science. These studies involve the synthesis and characterization of polymers for potential use in pharmacological applications, demonstrating the versatility of such compounds in the development of new materials with medical applications (Román & Gallardo, 1992).
Crystal Structure Analysis
The crystal structure analysis of derivatives similar to 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has provided valuable information for understanding the molecular arrangements and interactions important in chemical and pharmaceutical research. Such analyses contribute to the design and synthesis of new compounds with desired physical and chemical properties (Peikow, 2006).
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-15(8-9-22(18,19)11-15)16(2)14(17)10-21-13-6-4-12(20-3)5-7-13/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVBCYGSEUTVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2994804.png)




![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B2994810.png)
![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)


![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)



